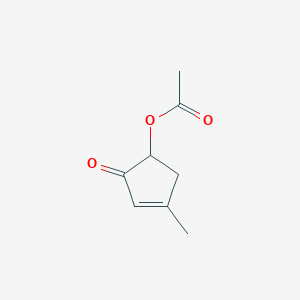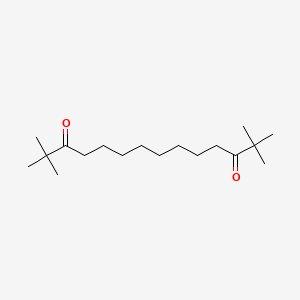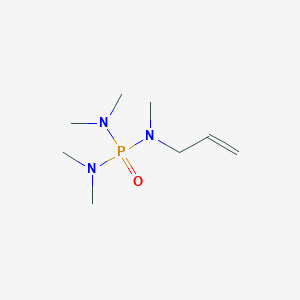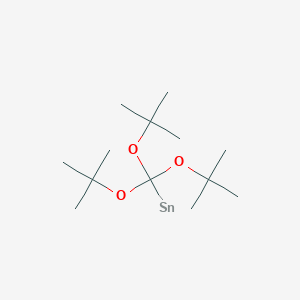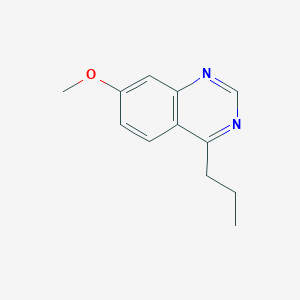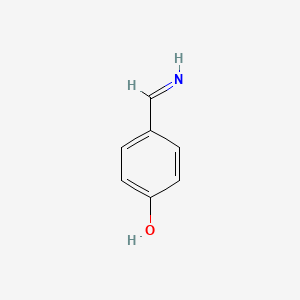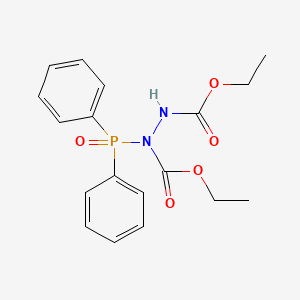![molecular formula C21H24INO2 B14625345 Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide CAS No. 54446-54-7](/img/structure/B14625345.png)
Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide is a quaternary ammonium compound with the molecular formula C21H24INO2. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium compounds typically involves the quaternization of isoquinoline derivatives. One common method is the reaction of isoquinoline with an alkyl halide in the presence of a base. For Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide, the synthetic route involves the reaction of 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-isoquinoline with iodomethane under basic conditions .
Industrial Production Methods
Industrial production of isoquinolinium compounds often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yields and purity of the final product. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, and the product is purified by recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium group to a tertiary amine.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be used in substitution reactions.
Major Products
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Tertiary amine derivatives.
Substitution: Various substituted isoquinolinium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the production of dyes and pigments due to its stable chemical structure
Mecanismo De Acción
The mechanism of action of Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. Additionally, it can interact with cell membranes, altering their permeability and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: A parent compound with a simpler structure and different biological activities.
Quinoline: Similar in structure but with a nitrogen atom in a different position, leading to different chemical properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity and applications
Uniqueness
Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
54446-54-7 |
|---|---|
Fórmula molecular |
C21H24INO2 |
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-2-propylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C21H24NO2.HI/c1-4-12-22-13-11-17-7-5-6-8-18(17)19(22)14-16-9-10-20(23-2)21(15-16)24-3;/h5-11,13,15H,4,12,14H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RDJWJDIYCALNQE-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC(=C(C=C3)OC)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
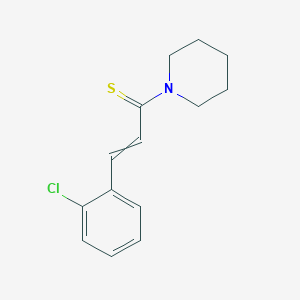
![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)
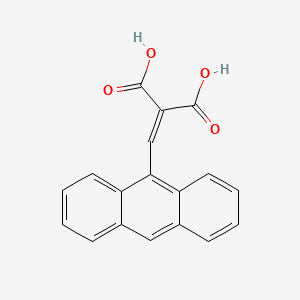
![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
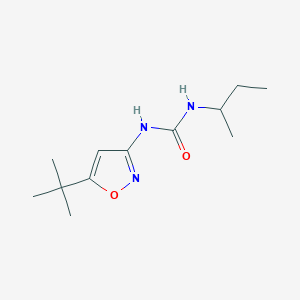
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
